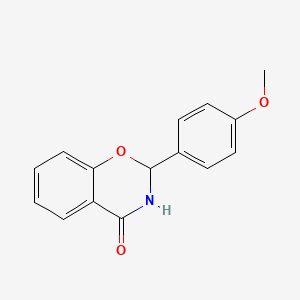![molecular formula C14H17FN2O3 B6130451 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6130451.png)
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione, also known as EFEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFEP is a piperazine-based derivative that has been synthesized and studied for its pharmacological properties. In
作用机制
Target of Action
A similar compound, pyraflufen-ethyl, is known to inhibit the enzyme activity of protoporphyrinogen oxidase (protox) . Protox is a key enzyme in the heme and chlorophyll biosynthesis pathway in plants.
Mode of Action
Pyraflufen-ethyl, a similar compound, acts by inhibiting the enzyme activity of protox . This inhibition prevents the synthesis of chlorophyll, which is essential for photosynthesis in plants, leading to the death of the plant.
Biochemical Pathways
Based on the mode of action of pyraflufen-ethyl, it can be inferred that the compound affects the heme and chlorophyll biosynthesis pathways . The inhibition of Protox disrupts these pathways, leading to a deficiency of chlorophyll and heme, affecting photosynthesis and respiration, respectively.
Result of Action
Based on the mode of action of pyraflufen-ethyl, it can be inferred that the compound leads to the death of the plant by inhibiting photosynthesis and respiration .
实验室实验的优点和局限性
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has several advantages for lab experiments. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione is a stable compound that can be easily synthesized in large quantities. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has also been shown to have low toxicity and high selectivity for its target molecules. However, 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has some limitations for lab experiments. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well-known.
未来方向
There are several future directions for 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione research. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione can be further studied for its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione can be studied for its potential applications in other diseases, such as cardiovascular disease and diabetes. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione can also be further optimized for its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Finally, 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione can be studied in combination with other drugs to enhance its therapeutic effects.
合成方法
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione can be synthesized through a multistep process that involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with phosgene to produce 2-(2-fluorophenoxy)ethyl chloroformate, which is further reacted with piperazine to form 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione. The synthesis method of 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has been optimized to improve the yield and purity of the compound.
科学研究应用
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. 1-ethyl-4-[2-(2-fluorophenoxy)ethyl]-2,3-piperazinedione has also been studied in Parkinson's disease, where it has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
属性
IUPAC Name |
1-ethyl-4-[2-(2-fluorophenoxy)ethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-16-7-8-17(14(19)13(16)18)9-10-20-12-6-4-3-5-11(12)15/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYNQDGHGGDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6130369.png)

![5-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6130384.png)
![2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6130386.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6130391.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130405.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6130413.png)
![7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130423.png)
![3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6130433.png)
![dimethyl 5-[(4-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B6130459.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6130465.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1-propanamine](/img/structure/B6130472.png)
![N-(sec-butyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6130480.png)
![6-{[2-(ethylthio)-1H-benzimidazol-1-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B6130488.png)